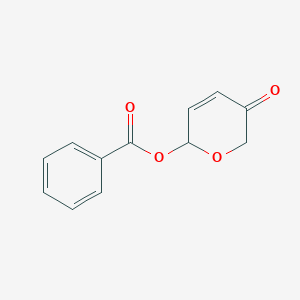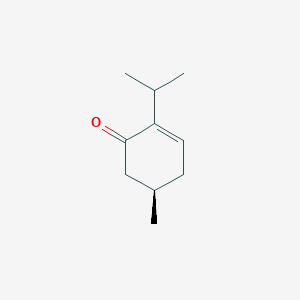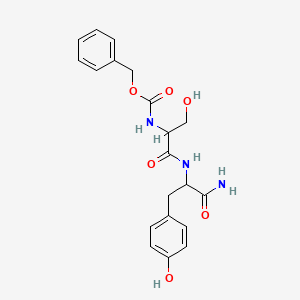
Carbobenzyloxy-L-seryl-L-tyrosinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxy-L-seryl-L-tyrosinamide is a synthetic compound with the molecular formula C20H23N3O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-seryl-L-tyrosinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-serine and L-tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxy-L-seryl-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenolysis using palladium on carbon (Pd/C) are typical.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Deprotected amino acids or peptides.
Applications De Recherche Scientifique
Carbobenzyloxy-L-seryl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialized peptides and proteins for research and development.
Mécanisme D'action
The mechanism of action of Carbobenzyloxy-L-seryl-L-tyrosinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzyloxy-L-seryl-L-tyrosine: Similar in structure but differs in the presence of an amide group.
Carbobenzyloxy-L-seryl-L-phenylalanine: Contains phenylalanine instead of tyrosine.
Carbobenzyloxy-L-seryl-L-tryptophan: Contains tryptophan instead of tyrosine.
Uniqueness
Carbobenzyloxy-L-seryl-L-tyrosinamide is unique due to its specific combination of serine and tyrosine residues, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Propriétés
Numéro CAS |
114519-10-7 |
|---|---|
Formule moléculaire |
C20H23N3O6 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O6/c21-18(26)16(10-13-6-8-15(25)9-7-13)22-19(27)17(11-24)23-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,24-25H,10-12H2,(H2,21,26)(H,22,27)(H,23,28) |
Clé InChI |
IDVLTNHLGZDZIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


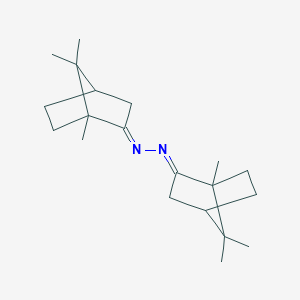
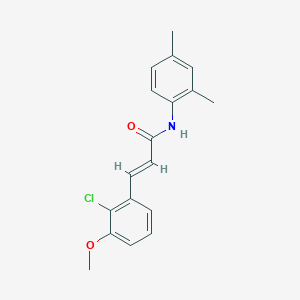
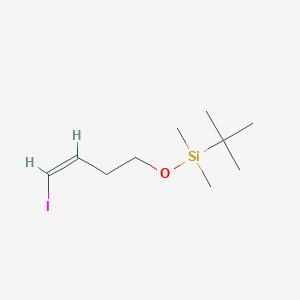
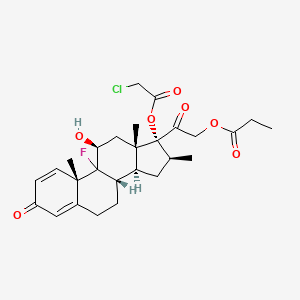
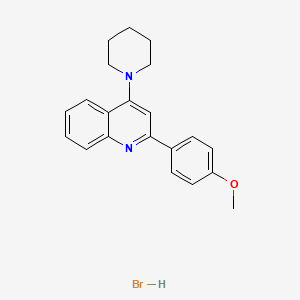
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
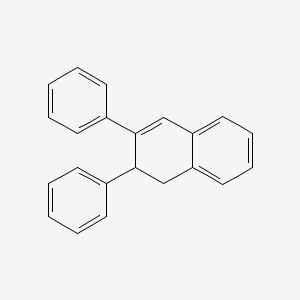
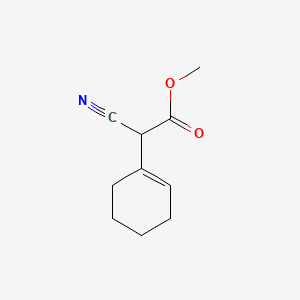
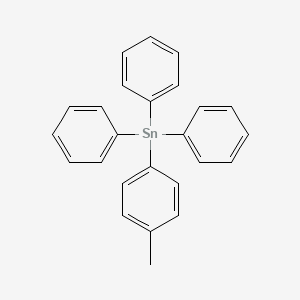
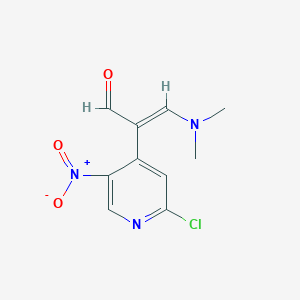
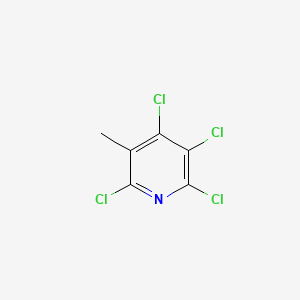
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
